![molecular formula C16H12ClNO3 B5620504 4-chloro-N-(cinnamoyloxy)benzamide](/img/structure/B5620504.png)
4-chloro-N-(cinnamoyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-chloro-N-(cinnamoyloxy)benzamide often involves complex reactions and methodologies. For instance, the ultrasound-assisted synthesis of related benzamide derivatives highlights the use of green chemistry tools and advanced techniques to achieve high yields and promising biological activities, such as anti-tubercular properties against Mycobacterium tuberculosis, without cytotoxic effects on human cell lines (Nimbalkar et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, provides insights into the geometrical configuration, vibrational frequencies, and electronic properties of related compounds. Such analyses contribute to understanding the optimized molecular structure and its comparison with experimental values, showcasing the strong agreement between theoretical calculations and measured data (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of related benzamide derivatives reveal a range of biological activities and interaction mechanisms with biological targets. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives illustrates the potential for anti-tubercular, antibacterial, and antifungal activities due to the presence of β-lactam rings, emphasizing the importance of eco-friendly synthesis protocols (Nimbalkar et al., 2017).
Physical Properties Analysis
The analysis of physical properties, such as lipophilicity, is crucial for understanding the drug-likeness and pharmacokinetic profiles of compounds. Studies on related benzamides indicate that their lipophilicity and structure-activity relationships significantly influence their biological efficacy and potential as drug candidates (Imramovský et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(cinnamoyloxy)benzamide derivatives, including reactivity and stability, play a vital role in their applications. For instance, the synthesis and characterization of related compounds often involve reactions that highlight their reactivity towards different chemical groups and the stability of their molecular structures under various conditions (Hsiao et al., 2000).
properties
IUPAC Name |
[(4-chlorobenzoyl)amino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-14-9-7-13(8-10-14)16(20)18-21-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H,18,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNMVTAJMVJLBB-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ONC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)ONC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[(2E)-3-phenylprop-2-enoyl]oxy}benzamide |
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